molecular formula C7H3BrClF3O B1290684 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene CAS No. 406232-79-9

4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

Cat. No.: B1290684
CAS No.: 406232-79-9
M. Wt: 275.45 g/mol
InChI Key: RIYJUHWBFADNIE-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrClF3O. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, chlorine, and trifluoromethoxy groups. This compound is used in various chemical reactions and has applications in scientific research and industry .

Mechanism of Action

Target of Action

The primary targets of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene are not explicitly mentioned in the available literature. This compound is a derivative of benzene, and benzene derivatives are known to interact with various biological targets, including enzymes and receptors. The specific targets for this compound may depend on its exact biochemical properties and the context of its use .

Mode of Action

The mode of action of this compound is not well-documented. As a benzene derivative, it may interact with its targets through various mechanisms, such as binding to active sites or altering the conformation of target molecules. The presence of bromo, chloro, and trifluoromethoxy groups could influence these interactions, potentially enhancing the compound’s binding affinity or specificity .

Biochemical Pathways

Benzene derivatives can participate in a wide range of biochemical processes, and the impact of this compound on specific pathways would likely depend on its precise targets and mode of action .

Pharmacokinetics

Factors such as its molecular weight (259451 g/mol) and physical properties (e.g., boiling point, melting point) could influence its pharmacokinetic behavior .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other molecules could affect its stability and interactions with targets . It is recommended to store this compound in a sealed container at room temperature .

Biochemical Analysis

Biochemical Properties

4-Bromo-1-chloro-2-(trifluoromethoxy)benzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can affect the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and alterations in cellular metabolism . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s interaction with cytochrome P450 enzymes is a prime example of its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, which are crucial for understanding its overall impact.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity. Studies have identified threshold effects, where a certain dosage level must be reached before observable effects occur . Additionally, high doses of the compound have been associated with adverse effects, highlighting the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels, leading to changes in the overall metabolic profile of the organism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with specific transporters and binding proteins, which affect its localization and accumulation. These interactions can determine the compound’s bioavailability and its overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s effectiveness and its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene typically involves the halogenation of a benzene derivative. One common method is the reaction of 4-bromo-1-chloro-2-nitrobenzene with trifluoromethanol in the presence of a base, followed by reduction of the nitro group to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-chloro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Properties

IUPAC Name

4-bromo-1-chloro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O/c8-4-1-2-5(9)6(3-4)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYJUHWBFADNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627882
Record name 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406232-79-9
Record name 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 406232-79-9
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Synthesis routes and methods

Procedure details

A mixture of tert-butyl nitrite (1.78 mL, 15.0 mmol), copper (II) chloride (1.61 g, 12.0 mmol) and 4-bromo-2-(trifluoromethoxy)aniline (2.56 g, 10.0 mmol) in acetonitrile (40 mL) was heated to 70° C., stirred for 3 hours, cooled to room temperature, poured into 0.5M HCl, and extracted with diethyl ether. The combined extracts were washed with water and brine, dried (MgSO4), filtered, and concentrated to provide the desired product. MS (ESI(+)) m/e 275 (M+H)+.
Quantity
1.78 mL
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reactant
Reaction Step One
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2.56 g
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reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.61 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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